

Technical Support Center: In Vivo Studies with Talazoparib (C14H18BrN5O2)

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Compound of Interest		
Compound Name:	C14H18BrN5O2	
Cat. No.:	B12631912	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with Talazoparib (C14H18BrN5O2), a potent poly(ADP-ribose) polymerase (PARP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of Talazoparib for in vivo studies in mice?

A1: The appropriate dosage of Talazoparib can vary depending on the tumor model and research question. For antitumor activity as a single agent in a BRCA1 mutant breast cancer model in mice, a dosage of 0.33 mg/kg administered once daily via oral gavage for 28 days has been shown to be effective.[1] For radiosensitization studies in small cell lung cancer patient-derived xenograft (PDX) models, a lower dose of 0.2 mg/kg has been used.[2] In combination studies with temozolomide in pediatric cancer models, doses have ranged from 0.1 mg/kg to 0.25 mg/kg administered twice daily for 5 days.[3] It is crucial to perform a dose-finding study for your specific model to determine the optimal therapeutic window.

Q2: How should Talazoparib be formulated for oral administration in rodents?

A2: A common formulation for oral gavage in mice involves dissolving Talazoparib in a vehicle consisting of 10% dimethylacetamide (DMAc) and 5% Kolliphor HS 15 (Solutol HS 15) in phosphate-buffered saline (PBS).[2] Another described vehicle is a mixture of 10% DMAc, 6% Solutol HS-15, and 84% PBS.[1] It is essential to ensure the compound is fully dissolved and the solution is homogenous before administration.



Q3: What are the key pharmacokinetic parameters of Talazoparib in preclinical models?

A3: In Sprague-Dawley rats, Talazoparib exhibits moderate oral bioavailability at 56%.[1] Following a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is 7948 ng/mL.[1] After intravenous administration of 5 mg/kg, the terminal elimination half-life is 2.25 hours.[1]

Q4: What are the known toxicities of Talazoparib in animals?

A4: Preclinical toxicity studies in rats have shown that daily oral dosing at 0.05 mg/kg can lead to severe decreases in red blood cells and white blood cells.[4] The primary toxicity observed in clinical trials is hematologic, including anemia, neutropenia, and thrombocytopenia.[5][6]

Troubleshooting Guide

Issue: Unexpected animal mortality or severe toxicity at the planned dosage.

- Question: My study animals are experiencing significant weight loss and other signs of toxicity. What should I do?
- Answer: Immediately reduce the dosage or temporarily halt administration. The reported MTD in non-tumored SCID mice was 0.25 mg/kg twice daily.[3] Your specific animal strain and model may be more sensitive. Consider performing a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) in your model. Ensure the formulation is prepared correctly and the dosing volume is accurate for the animal's weight.

Issue: Lack of tumor growth inhibition at the initial dosage.

- Question: I am not observing the expected anti-tumor effect. Should I increase the dose?
- Answer: Before escalating the dose, verify the following:
 - Compound Integrity: Ensure the Talazoparib used is of high purity and has been stored correctly.
 - Formulation and Administration: Confirm that the compound was fully dissolved and administered accurately.



- Tumor Model: Talazoparib is particularly effective in tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[4] Confirm the genetic background of your tumor model is appropriate.
- Pharmacodynamics: If possible, assess PARP inhibition in tumor tissue to confirm target engagement at the administered dose.[2]

Quantitative Data Summary

For ease of comparison, the following tables summarize key in vivo data for Talazoparib and other commonly used PARP inhibitors.

Table 1: In Vivo Efficacy Dosages of PARP Inhibitors

Compoun d	Animal Model	Tumor Type	Dosage	Administr ation Route	Study Duration	Outcome
Talazoparib	Athymic nu/nu mice	MX-1 (BRCA1 mutant)	0.33 mg/kg, once daily	Oral gavage	28 days	Significantl y inhibited tumor growth[1]
Talazoparib	SCID mice	Pediatric cancer xenografts	0.1 - 0.25 mg/kg, twice daily	Oral gavage	5 days	Synergistic activity with temozolomi de[3]
Veliparib (ABT-888)	Mice	Various xenografts	25 mg/kg	Intraperiton eal	Not specified	Potentiated DNA- damaging agents
Olaparib	Not specified	Not specified	300 mg, twice daily (human equivalent)	Oral	Up to 1 year	Treatment for early breast cancer[7]

Table 2: Pharmacokinetic Parameters of Talazoparib in Rats



Parameter	Value	Administration Route	Dosage
Oral Bioavailability	56%	Oral	10 mg/kg[1]
Cmax (Maximum Concentration)	7948 ng/mL	Oral	10 mg/kg[1]
T1/2 (Elimination Half-	2.25 hours	Intravenous	5 mg/kg[1]

Experimental Protocols

Protocol: Oral Administration of Talazoparib in a Mouse Xenograft Model

- Animal Model: Female athymic nu/nu mice (8-10 weeks old) bearing MX-1 xenografts.[1]
- · Drug Preparation:
 - Prepare a stock solution of Talazoparib in an appropriate solvent (e.g., DMSO).
 - For daily dosing, prepare the final formulation by diluting the stock solution in a vehicle of 10% DMAc and 5% Kolliphor HS 15 in PBS.[2] Ensure the final concentration allows for an appropriate administration volume (typically 5-10 mL/kg).

Administration:

- Administer the Talazoparib formulation to the mice via oral gavage once daily.
- A control group should receive the vehicle only.

Monitoring:

- Monitor tumor volume using caliper measurements two to three times per week.
- Monitor animal body weight and overall health daily.
- At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic markers).



Visualizations

Caption: Workflow for a typical in vivo efficacy study of Talazoparib.

Caption: Decision tree for troubleshooting common issues in Talazoparib in vivo studies.

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